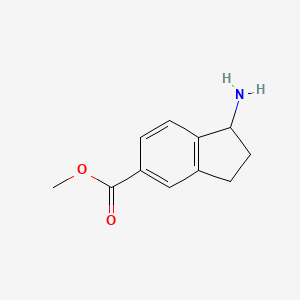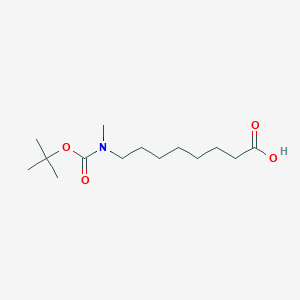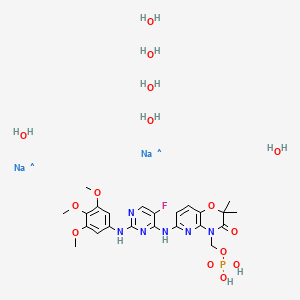![molecular formula C28H27N3O4 B12510366 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)
9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-ylmethyl-N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate ist eine komplexe organische Verbindung, die eine Fluorenylmethylgruppe, eine Indol-Einheit und eine Carbamate-Verknüpfung aufweist.
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 9H-Fluoren-9-ylmethyl-N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate umfasst in der Regel mehrere Schritte, darunter die Schutz von funktionellen Gruppen, Kupplungsreaktionen und Entschützungsschritte. Die Fluorenylmethylgruppe kann durch eine Reaktion mit Fluorenylmethanol und einem geeigneten Carbamate-Vorläufer eingeführt werden. Die Indol-Einheit wird häufig durch eine Kupplungsreaktion mit einem Indol-Derivat eingeführt. Reaktionsbedingungen können die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatursteuerungen umfassen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann skalierbare Syntheserouten beinhalten, die Reaktionsbedingungen für die großtechnische Synthese optimieren. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren wie Chromatographie und Kristallisation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group can be introduced through a reaction with fluorenylmethanol and a suitable carbamate precursor. The indole moiety is often introduced via a coupling reaction with an indole derivative. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9H-Fluoren-9-ylmethyl-N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können an den Carbamate- oder Indol-Einheiten mit Reagenzien wie Alkylhalogeniden oder Acylchloriden erfolgen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Nukleophile: Alkylhalogenide, Acylchloride
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten der Fluorenylmethyl- oder Indolgruppen führen, während die Reduktion reduzierte Carbamate- oder Indol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-9-ylmethyl-N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese und als Schutzgruppe für Amine und Alkohole verwendet.
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde und bei der Untersuchung von Enzymmmechanismen.
Medizin: Untersucht wegen seines Potenzials für therapeutische Anwendungen, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer für die Synthese von funktionalisierten Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 9H-Fluoren-9-ylmethyl-N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor oder Aktivator von Enzymen, Rezeptoren oder anderen Biomolekülen wirken. Die Fluorenylmethyl- und Indolgruppen können mit hydrophoben Taschen in Proteinen interagieren, während die Carbamate-Verknüpfung Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Interaktionen können die Aktivität des Zielbiomoleküls modulieren und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The fluorenylmethyl and indole groups can interact with hydrophobic pockets in proteins, while the carbamate linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target biomolecule and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
9H-Fluoren-9-ylmethyl-N-(2,3-Dihydroxypropyl)carbamate: Ähnliche Struktur mit einer Dihydroxypropylgruppe anstelle der Indol-Einheit.
9H-Fluoren-9-ylmethyl-N-(Pyridin-3-ylmethyl)carbamate: Enthält eine Pyridinylmethylgruppe anstelle der Indol-Einheit.
(9H-Fluoren-9-yl)methyl-(2-(Azidosulfonyl)ethyl)carbamate: Enthält eine Azidosulfonylgruppe anstelle der Indol-Einheit.
Einzigartigkeit
Die Einzigartigkeit von 9H-Fluoren-9-ylmethyl-N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate liegt in der Kombination aus Fluorenylmethyl-, Indol- und Carbamate-Gruppen. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei den oben aufgeführten ähnlichen Verbindungen nicht beobachtet werden. Insbesondere das Vorhandensein der Indol-Einheit bietet zusätzliche Möglichkeiten für Wechselwirkungen mit biologischen Zielstrukturen, wodurch es eine wertvolle Verbindung für Forschung und Entwicklung wird.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRVLXOMZRUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)


![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)


![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)

